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Compound of Interest

Compound Name: Leflunomide-d4

Cat. No.: B562920 Get Quote

An in-depth examination of the synthesis, chemical properties, and analytical applications of

the deuterated internal standard, Leflunomide-d4.

This technical guide provides a comprehensive overview of Leflunomide-d4, a critical tool in

the bioanalysis of the immunosuppressive drug Leflunomide. Designed for researchers,

scientists, and drug development professionals, this document details its chemical structure,

physical properties, and its application as an internal standard in mass spectrometry-based

quantification of Leflunomide's active metabolite, Teriflunomide.

Introduction to Leflunomide-d4
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of

rheumatoid and psoriatic arthritis. It is a prodrug that is rapidly converted in vivo to its active

metabolite, Teriflunomide (A77 1726), which is responsible for its therapeutic effects.

Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme

dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis

pathway. This inhibition ultimately suppresses the proliferation of activated lymphocytes.

Leflunomide-d4 is a stable, isotopically labeled version of Leflunomide where four hydrogen

atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results

in a molecule with a higher molecular weight than the unlabeled parent compound, but with

identical chemical properties. This characteristic makes Leflunomide-d4 an ideal internal
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standard for the quantitative analysis of Leflunomide and its active metabolite, Teriflunomide, in

biological matrices using techniques such as liquid chromatography-tandem mass

spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting

for variations in sample preparation and instrument response, thereby ensuring the accuracy

and precision of the analytical method.

Chemical Structure and Properties
Leflunomide-d4 is chemically designated as 5-methyl-N-[4-(trifluoromethyl)phenyl-2,3,5,6-

d4]isoxazole-4-carboxamide. The four deuterium atoms are located on the phenyl ring, as

depicted in the chemical structure below.

Chemical Structure of Leflunomide-d4:

Image Source: PubChem CID 45039652

A summary of the key chemical and physical properties of Leflunomide-d4 is presented in the

table below.
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Property Value Reference

IUPAC Name

5-methyl-N-[2,3,5,6-

tetradeuterio-4-

(trifluoromethyl)phenyl]-1,2-

oxazole-4-carboxamide

[1]

Synonyms

Leflunomide-d4 (phenyl-d4), 5-

Methyl-N-(4-

(trifluoromethyl)phenyl-2,3,5,6-

d4)isoxazole-4-carboxamide

[1][2]

CAS Number 1189987-23-2 [2][3]

Chemical Formula C₁₂H₅D₄F₃N₂O₂ [2][3]

Molecular Weight 274.23 g/mol [1][2]

Appearance Solid [3]

Purity
≥99% deuterated forms (d1-

d4)
[3]

Solubility
Soluble in DMSO and

Methanol
[3]

Mechanism of Action of Leflunomide
Leflunomide, through its active metabolite Teriflunomide, functions as a selective inhibitor of the

de novo pyrimidine synthesis pathway. This pathway is essential for the production of

pyrimidine nucleotides, which are the building blocks of DNA and RNA. Activated lymphocytes,

which undergo rapid proliferation during an immune response, have a high demand for

pyrimidines and rely heavily on the de novo synthesis pathway.

Teriflunomide specifically targets and inhibits the mitochondrial enzyme dihydroorotate

dehydrogenase (DHODH). DHODH catalyzes the conversion of dihydroorotate to orotate, a

critical step in the synthesis of uridine monophosphate (UMP). By blocking this step,

Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest in the

G1 phase and thereby inhibiting the proliferation of activated T and B lymphocytes. This
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suppression of lymphocyte proliferation underlies the immunosuppressive and anti-

inflammatory effects of Leflunomide.

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of

inhibition by Teriflunomide.
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De novo pyrimidine synthesis pathway and Leflunomide's point of inhibition.

Experimental Protocol: Quantification of
Teriflunomide using Leflunomide-d4 Internal
Standard by LC-MS/MS
This section provides a detailed methodology for the quantification of Teriflunomide in human

plasma using Leflunomide-d4 as an internal standard. This protocol is a composite of

established methods and should be validated in the end-user's laboratory.

Materials and Reagents
Teriflunomide reference standard

Leflunomide-d4 (internal standard)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Formic acid (LC-MS grade)

Ammonium acetate (LC-MS grade)

Ultrapure water

Human plasma (drug-free)

Preparation of Stock and Working Solutions
Teriflunomide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teriflunomide and

dissolve in 10 mL of methanol.

Leflunomide-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Leflunomide-d4 and

dissolve in 1 mL of methanol.
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Teriflunomide Working Solutions: Prepare a series of working solutions by serially diluting the

Teriflunomide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards

and quality control (QC) samples at various concentrations.

Leflunomide-d4 Internal Standard Working Solution (1 µg/mL): Dilute the Leflunomide-d4
stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Leflunomide-d4
internal standard working solution (1 µg/mL).

Vortex for 10 seconds.

Add 300 µL of acetonitrile to precipitate plasma proteins.

Vortex for 1 minute.

Centrifuge at 13,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-

high-performance liquid chromatography (UHPLC) system.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.
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Parameter Condition

Column
C18 reversed-phase column (e.g., 2.1 x 50 mm,

1.8 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient Elution

0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-

3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-4.0

min, 10% B

Flow Rate 0.4 mL/min

Injection Volume 5 µL

Column Temperature 40°C

Ionization Mode Electrospray Ionization (ESI), Negative

MRM Transitions
Teriflunomide: 269.0 → 159.9; Leflunomide-d4:

273.0 → 164.0

Collision Energy Optimized for the specific instrument

Dwell Time 100 ms

Data Analysis
Quantification is performed by calculating the peak area ratio of Teriflunomide to the

Leflunomide-d4 internal standard. A calibration curve is constructed by plotting the peak area

ratios of the calibration standards against their corresponding concentrations. The

concentration of Teriflunomide in the unknown samples is then determined by interpolating their

peak area ratios from the calibration curve.

The following diagram illustrates the experimental workflow for the quantification of

Teriflunomide.
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Workflow for the quantification of Teriflunomide using Leflunomide-d4.
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Conclusion
Leflunomide-d4 is an indispensable tool for the accurate and precise quantification of

Leflunomide's active metabolite, Teriflunomide, in biological samples. Its use as an internal

standard in LC-MS/MS assays is essential for reliable pharmacokinetic and therapeutic drug

monitoring studies. This technical guide has provided a comprehensive overview of

Leflunomide-d4, including its chemical properties, the mechanism of action of its parent

compound, and a detailed experimental protocol for its application. The information presented

herein is intended to support researchers and drug development professionals in their

analytical and clinical research endeavors involving Leflunomide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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